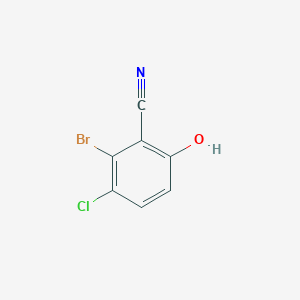![molecular formula C16H19NO4 B2730159 2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 1865641-83-3](/img/structure/B2730159.png)
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid, also known as Boc-6-ACA, is a chemical compound that has been widely used in scientific research. It belongs to the class of bicyclic compounds and has a molecular formula of C18H23NO4.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One major area of research has been the synthesis of conformationally rigid analogues of bioactive compounds. For instance, Kubyshkin et al. (2009) developed a new analogue of 2-amino-adipic acid, utilizing a synthetic route that results in the 8-azabicyclo[3.2.1]octane skeleton. This approach demonstrates the compound's utility in exploring structural analogues of biologically relevant molecules (Kubyshkin et al., 2009).
Conformationally Constrained Dipeptide Isosteres
Research by Guarna et al. (1999) introduced a novel class of conformationally constrained dipeptide isosteres based on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids. These compounds were synthesized from tartaric acid and α-amino acids, showing potential as structural mimics of dipeptides, which could have implications in drug design and development (Guarna et al., 1999).
Oxidation and Cleavage Reactions
Hajipour et al. (1998) described the use of bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate as a mild and efficient oxidant for the cleavage of nitrogen double bonds and the oxidation of alcohols under anhydrous conditions. This highlights the compound's role in facilitating specific organic transformations, which is critical in synthetic chemistry (Hajipour et al., 1998).
Molecular Tiling and Structural Studies
Meehan et al. (1997) investigated the molecular tiling in the adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid, revealing insights into the hydrogen-bonding patterns and structural motifs that can emerge from the interaction of such compounds. This study contributes to our understanding of molecular assembly and the design of new materials (Meehan et al., 1997).
Propiedades
IUPAC Name |
2-phenylmethoxycarbonyl-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-15(19)13-8-12-6-7-14(13)17(9-12)16(20)21-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMXYXDBGADMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
CAS RN |
1865641-83-3 |
Source


|
| Record name | 2-[(benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Cyclohexyl-5-(trifluoromethyl)phenyl]methanol](/img/structure/B2730080.png)
![2-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2730082.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2730085.png)
![1-Phenyl-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2730087.png)
![8-bromo-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2730088.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2730092.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-phenylethanediamide](/img/structure/B2730093.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2730094.png)


